molecular formula C7H15O5P B14424240 Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate CAS No. 79872-65-4

Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate

Cat. No.: B14424240
CAS No.: 79872-65-4
M. Wt: 210.16 g/mol
InChI Key: LSBSNIWEGOUDJQ-UHFFFAOYSA-N
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Description

Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate is an organophosphorus compound characterized by its unique structure, which includes a phosphonate group bonded to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate oxolane derivative under controlled conditions. The reaction typically requires a catalyst and proceeds via a substitution mechanism, where the oxolane ring is introduced into the phosphonate structure .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts such as palladium or copper complexes are frequently used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted oxolane compounds. These products have diverse applications in different fields .

Mechanism of Action

The mechanism by which dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in both research and industrial applications .

Comparison with Similar Compounds

Properties

CAS No.

79872-65-4

Molecular Formula

C7H15O5P

Molecular Weight

210.16 g/mol

IUPAC Name

2-(dimethoxyphosphorylmethoxy)oxolane

InChI

InChI=1S/C7H15O5P/c1-9-13(8,10-2)6-12-7-4-3-5-11-7/h7H,3-6H2,1-2H3

InChI Key

LSBSNIWEGOUDJQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(COC1CCCO1)OC

Origin of Product

United States

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